BIIL-260 hydrochloride is a potent and long-acting antagonist of the leukotriene B4 receptor, which plays a crucial role in mediating inflammatory responses. This compound is recognized for its significant anti-inflammatory activity and serves as the active metabolite of the prodrug BIIL 284. The structure of BIIL-260 hydrochloride allows it to effectively inhibit leukotriene B4-induced pathways, making it a valuable compound in pharmacological research and potential therapeutic applications.
BIIL-260 hydrochloride is classified as a leukotriene receptor antagonist. It is primarily synthesized from benzamidine derivatives through a series of chemical reactions and has been studied extensively for its effects on inflammation-related diseases such as asthma and arthritis. The compound is available commercially for research purposes from various chemical suppliers.
The synthesis of BIIL-260 hydrochloride involves several key steps:
In industrial settings, the synthesis process is optimized for large-scale production, focusing on maximizing yield and purity. This includes careful control of reaction conditions such as temperature, pressure, and solvent choice, followed by purification and crystallization processes to ensure the final product meets quality standards.
BIIL-260 hydrochloride possesses a complex molecular structure characterized by its benzamidine core and phenoxymethyl substituent. The molecular formula is C₁₈H₁₈ClN₃O, with a molecular weight of approximately 329.81 g/mol.
BIIL-260 hydrochloride can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure specificity and high yields, with common reagents tailored to each reaction type.
The mechanism of action for BIIL-260 hydrochloride involves its binding to the leukotriene B4 receptor located on neutrophil cell membranes. This binding is characterized as reversible and competitive, leading to:
The high affinity of BIIL-260 hydrochloride for the leukotriene B4 receptor (Ki value of approximately 1.7 nM) underscores its potential therapeutic applications in treating inflammatory diseases.
Relevant data indicates that careful handling and storage conditions are required to maintain the integrity of BIIL-260 hydrochloride due to its reactive functional groups .
BIIL-260 hydrochloride has diverse applications in scientific research:
The ongoing exploration of BIIL-260 hydrochloride's properties highlights its significance in advancing our understanding of inflammatory processes and developing effective treatments .
BIIL-260 hydrochloride functions as a high-affinity, competitive antagonist of the Leukotriene B4 receptor 1 (BLT1 receptor), a G protein-coupled receptor central to inflammatory responses. Its binding disrupts the interaction between BLT1 receptors and their endogenous ligand, Leukotriene B4, thereby inhibiting pro-inflammatory signaling cascades [1] [8].
BIIL-260 hydrochloride exhibits saturable, reversible, and competitive binding to human BLT1 receptors. Radioligand displacement studies using isolated human neutrophil membranes demonstrate a dissociation constant (Ki) of 1.7 nM, confirming nanomolar affinity [2] [7]. Structural analyses reveal that BIIL-260 occupies the orthosteric binding pocket of BLT1, situated within the transmembrane helical bundle (TMIII, TMV, TMVI, TMVII). Key interactions include:
Mutagenesis studies highlight the critical role of Tyr6.51 and Arg4.64; alanine substitutions at these positions reduce LTB4 potency by >170-fold and >32-fold, respectively, and impair BIIL-260 binding [1].
Table 1: Binding Kinetics of BIIL-260 Hydrochloride at BLT1 Receptors
Parameter | Value | Experimental System |
---|---|---|
Ki | 1.7 nM | Human neutrophil membranes |
IC50 (Ca2+ flux) | 0.82 nM | Human neutrophils |
Binding Site Residues | Tyr6.51, Arg4.64, His3.29 | Mutagenesis and crystallography |
Unlike allosteric modulators (e.g., PAM-antagonists that enhance agonist affinity while blocking efficacy), BIIL-260 operates through strict orthosteric inhibition [3]. It competes directly with LTB4 for the primary ligand-binding site, preventing receptor activation without altering BLT1 conformation at distal sites. Notably, crystallographic data show BIIL-260 occupies the sodium-binding site in BLT1—a feature unique among reported leukotriene receptor antagonists. This disrupts the conserved sodium-water network crucial for class A G protein-coupled receptor activation, further stabilizing the inactive receptor state [5] [9].
BIIL-260 hydrochloride potently inhibits LTB4-triggered intracellular calcium release, with a half-maximal inhibitory concentration (IC50) of 0.82 nM in human neutrophils [2] [4]. This blockade occurs upstream of phospholipase C activation and inositol trisphosphate generation. Mechanistically:
Table 2: Inhibition of LTB4-Induced Signaling by BIIL-260 Hydrochloride
Signaling Pathway | Effect of BIIL-260 | Functional Consequence |
---|---|---|
Calcium mobilization | IC50 = 0.82 nM | Impaired neutrophil chemotaxis |
Phospholipase D activation | Complete inhibition at 10 nM | Reduced degranulation and ROS production |
Nuclear factor kappa-light-chain-enhancer of activated B cells activation | Phosphorylation blocked | Decreased pro-inflammatory gene expression |
By inhibiting the initial calcium flux, BIIL-260 hydrochloride indirectly suppresses downstream transcription factors:
Additionally, BIIL-260 prevents phospholipase D activation—a process linked to degranulation via phosphatidic acid production. Propranolol (phosphatidate phosphohydrolase inhibitor) experiments confirm phosphatidic acid—not diacylglycerol—is the key mediator in this pathway [4].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0